molecular formula C16H11BrN8 B10934260 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10934260
M. Wt: 395.22 g/mol
InChI Key: OWXJADBRCAXVAE-UHFFFAOYSA-N
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Description

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Coupling with phenyl group: The brominated pyrazole is then coupled with a benzyl halide derivative under basic conditions to form the intermediate compound.

    Formation of the triazolopyrimidine core: The final step involves the cyclization of the intermediate with a suitable triazole precursor under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, using bases like potassium carbonate or sodium hydride.

    Oxidation reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution reactions: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation reactions: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction reactions: Reduced derivatives with hydrogen atoms added to the structure.

Scientific Research Applications

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways involved: By modulating enzyme activity, the compound can influence key biological pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-{4-[(4-fluoro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-{4-[(4-iodo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C16H11BrN8

Molecular Weight

395.22 g/mol

IUPAC Name

4-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H11BrN8/c17-12-5-20-24(8-12)7-10-1-3-11(4-2-10)14-21-16-13-6-19-22-15(13)18-9-25(16)23-14/h1-6,8-9H,7H2,(H,19,22)

InChI Key

OWXJADBRCAXVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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